molecular formula C17H18O4 B1462598 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone CAS No. 1097016-89-1

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

Cat. No. B1462598
M. Wt: 286.32 g/mol
InChI Key: RIKPUNNOVJJIIU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone, also known as DMMPE, is a phenyl ethanone derivative that has been studied for its potential applications in scientific research. DMMPE has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Pyrolysis Product Identification

  • A study identified pyrolysis products of new psychoactive substances, including derivatives of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone. These compounds underwent pyrolysis, producing various products with unknown toxicity, highlighting concerns about their potential ingestion (Texter et al., 2018).

Condensation Reaction Applications

  • Research demonstrated the use of derivatives of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone in condensation reactions. These reactions led to the formation of isoflavones and various heterocyclic compounds, showcasing their utility in synthetic chemistry (Moskvina et al., 2015).

Synthesis of Bromo Derivatives

  • The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved, demonstrating the effective use of halogen-exchange reactions and highlighting its potential as a chemical protective group (Hong-xia, 2007).

Photophysical Investigation

  • A study investigated the photophysical properties of DMHP dye, synthesized from a derivative of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone. The dye's solvatochromic properties and quantum yields were analyzed, indicating potential applications in photochemical studies (Asiri et al., 2017).

Bioremediation Potential

  • A laccase-producing bacterium was effective in reducing pollution parameters in pulp and paper mill effluent, where compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone were detected. This study suggests potential applications in environmental bioremediation (Raj et al., 2014).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-13-6-4-5-12(9-13)10-16(18)15-11-14(20-2)7-8-17(15)21-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPUNNOVJJIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nagasawa, S Govek, M Kahraman, A Lai… - Journal of Medicinal …, 2018 - ACS Publications
About 75% of breast cancers are estrogen receptor alpha (ER-α) positive, and women typically initially respond well to antihormonal therapies such as tamoxifen and aromatase …
Number of citations: 29 pubs.acs.org

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